
1-(2-Fluoroethyl)piperazine dihydrochloride
Overview
Description
1-(2-Fluoroethyl)piperazine dihydrochloride is a chemical compound with the molecular formula C6H15Cl2FN2 and a molecular weight of 205.1 . It is a solid substance that is stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H13FN2.2ClH/c7-1-4-9-5-2-8-3-6-9;;/h8H,1-6H2;2*1H . The InChI key is XOKDQVTYEGBKCE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid substance . It is stored at room temperature in an inert atmosphere .Scientific Research Applications
Receptor Interaction and Antihypertensive Effects
The compound shows potential in pharmacological applications due to its interaction with various receptors. Notably, it exhibits potent antihypertensive activity in spontaneously hypertensive rats, primarily through 5-HT2 antagonism. This effect is stereoselective and is associated with specific enantiomers, indicating the compound's selective receptor-binding capabilities (Bogeso et al., 1988).
Neuroprotective and Anticonvulsant Properties
Compounds related to 1-(2-Fluoroethyl)piperazine dihydrochloride have shown promising results in neuroprotection and the treatment of convulsions. Specific derivatives have exhibited significant anticonvulsant activity without neurotoxic effects, highlighting their potential in managing conditions like epilepsy and other seizure disorders (Marona et al., 2004).
Cardiovascular Effects
In cardiovascular research, the compound's derivatives have been studied for their systemic vasodilating properties without affecting cardiac contractility and conduction significantly. This indicates potential therapeutic applications in managing cardiovascular disorders, especially in conditions requiring vasodilation without compromising cardiac function (Kubo et al., 1984).
Imaging and Diagnostic Applications
The compound has been utilized in the development of novel radioligands for imaging σ1 receptors in the brain, contributing to research in neurodegenerative diseases and the potential development of diagnostic tools for conditions like Alzheimer's disease (He et al., 2017).
Potential in Anti-Inflammatory and Neurodegenerative Treatment
The compound has shown promise in PET imaging of colony-stimulating factor 1 receptor (CSF1R), an emerging target in neuroinflammation imaging. This indicates its potential in the treatment and understanding of neurodegenerative diseases and conditions involving neuroinflammation (Lee et al., 2022).
Safety and Hazards
Mechanism of Action
Target of Action
Piperazine compounds, which this molecule is a derivative of, are known to interact with gaba receptors .
Mode of Action
Piperazine compounds, including 1-(2-Fluoroethyl)piperazine dihydrochloride, are believed to act as GABA receptor agonists . This means they bind to these receptors and mimic the action of GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system. This results in an increase in the flow of chloride ions into the neuron, making it more resistant to excitation .
Biochemical Pathways
As a gaba receptor agonist, it can be inferred that it plays a role in modulating neuronal excitability throughout the nervous system .
Pharmacokinetics
It is known that piperazine compounds are partly oxidized and partly eliminated as an unchanged compound .
Result of Action
As a gaba receptor agonist, it can be inferred that it may cause hyperpolarization of neurons, reducing their excitability and potentially leading to a decrease in the perception of pain, anxiety, and other neurological effects .
Biochemical Analysis
Cellular Effects
1-(2-Fluoroethyl)piperazine dihydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it may impact the expression of specific genes, thereby modulating cellular functions and metabolic processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific receptors or enzymes, leading to inhibition or activation of their activity. These binding interactions can result in changes in gene expression and modulation of biochemical pathways. Understanding the molecular mechanism is essential for elucidating the compound’s effects on cellular functions and its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that the compound’s activity is dose-dependent. Understanding the dosage effects is crucial for determining the safe and effective use of the compound in research and potential therapeutic applications .
Properties
IUPAC Name |
1-(2-fluoroethyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FN2.2ClH/c7-1-4-9-5-2-8-3-6-9;;/h8H,1-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKDQVTYEGBKCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCF.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735188 | |
| Record name | 1-(2-Fluoroethyl)piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1089279-64-0 | |
| Record name | 1-(2-Fluoroethyl)piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-fluoroethyl)piperazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

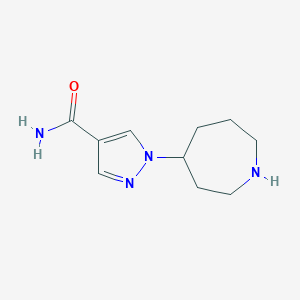
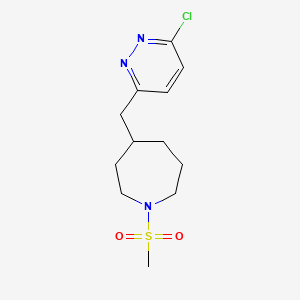
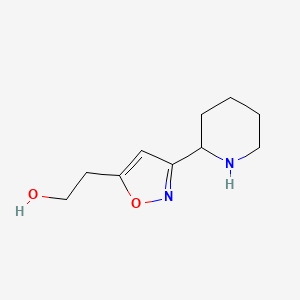
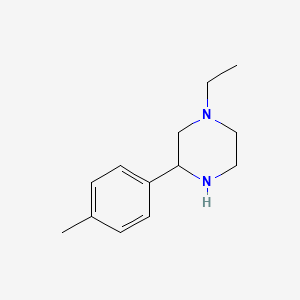



![(3S)-3-[(2-fluorophenyl)methoxy]piperidine](/img/structure/B1444514.png)
![[5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methanamine](/img/structure/B1444515.png)
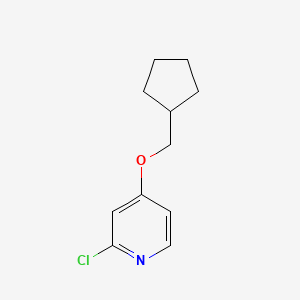
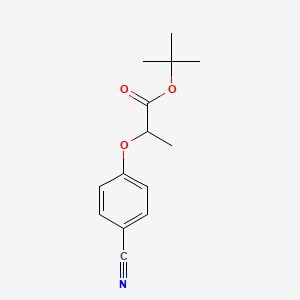

![[5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B1444520.png)
![Tert-butyl 2-[2-(5-bromopyrazin-2-yl)ethyl]piperidine-1-carboxylate](/img/structure/B1444522.png)
